molecular formula C9H9BrO B1342567 1-Bromo-2-cyclopropoxybenzene CAS No. 38380-86-8

1-Bromo-2-cyclopropoxybenzene

Cat. No.: B1342567
CAS No.: 38380-86-8
M. Wt: 213.07 g/mol
InChI Key: MLULTGPYHKKSRT-UHFFFAOYSA-N
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Description

1-Bromo-2-cyclopropoxybenzene (C₉H₉BrO) is a brominated aromatic compound featuring a cyclopropoxy substituent at the ortho position relative to the bromine atom. The cyclopropoxy group introduces steric strain due to the three-membered ring, which may influence its reactivity and physical properties. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals or agrochemicals, where its unique substituent pattern enables selective functionalization . Commercial availability is confirmed, with pricing varying by quantity (e.g., 1g at €98, 10g at €706), reflecting its specialized applications .

Properties

IUPAC Name

1-bromo-2-cyclopropyloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c10-8-3-1-2-4-9(8)11-7-5-6-7/h1-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLULTGPYHKKSRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501299849
Record name 1-Bromo-2-(cyclopropyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501299849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38380-86-8
Record name 1-Bromo-2-(cyclopropyloxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38380-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-2-(cyclopropyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501299849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

1-Bromo-2-cyclopropoxybenzene can be synthesized through a multi-step process. One common method involves the reaction of 2-bromophenol with bromocyclopropane in the presence of potassium carbonate (K2CO3) and dry dimethylformamide (DMF). The reaction mixture is heated by microwave at 140°C for 2 hours, followed by cooling, dilution with water, and extraction . This method ensures a high yield of the desired product.

Chemical Reactions Analysis

1-Bromo-2-cyclopropoxybenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include n-butyllithium, trimethyl borate, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Bromo-2-cyclopropoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2-cyclopropoxybenzene involves its interaction with specific molecular targets and pathways. The bromine atom and cyclopropoxy group play crucial roles in its reactivity and interactions. The compound can act as a substrate or inhibitor in various biochemical reactions, influencing the activity of enzymes and other proteins .

Comparison with Similar Compounds

Key Observations :

  • The cyclopropoxy derivative has a higher molecular weight than simpler bromo-nitro analogs due to the cyclopropane ring.
  • Solubility data for this compound is absent in the evidence, but its ether group likely enhances solubility in organic solvents compared to nitro-substituted counterparts.

Chemical Reactivity

  • Electrophilic Substitution : The cyclopropoxy group’s electron-donating nature may direct incoming electrophiles to para/meta positions, contrasting with nitro or trifluoromethyl groups, which deactivate the ring and favor meta substitution .
  • Nucleophilic Aromatic Substitution : Bromine in this compound may undergo substitution more readily than in nitro-substituted analogs, where electron-withdrawing groups stabilize the ring against nucleophilic attack.

Biological Activity

1-Bromo-2-cyclopropoxybenzene, with the chemical formula C9H9Br\text{C}_9\text{H}_9\text{Br}, is an organic compound that has garnered attention for its biological activity, particularly in relation to its interactions with cytochrome P450 enzymes. This article delves into its biological properties, mechanisms of action, and potential implications in pharmacology.

  • Molecular Weight : 197.07 g/mol
  • IUPAC Name : 1-bromo-2-cyclopropylbenzene
  • InChI Key : DTUGHJZKCKSVEO-UHFFFAOYSA-N
  • Physical Form : Liquid
  • Storage Temperature : -20°C

Cytochrome P450 Interaction

This compound has been identified as a substrate for various cytochrome P450 enzymes, notably CYP1A2 and CYP2D6. These enzymes play a critical role in drug metabolism, influencing the pharmacokinetics of co-administered drugs. The interaction with these enzymes suggests that this compound could potentially alter the metabolism of other pharmaceuticals, leading to significant drug-drug interactions .

While specific mechanisms of action for this compound are not fully elucidated due to limited research, its structural characteristics imply that it may engage in metabolic pathways similar to other brominated compounds. The presence of the bromine atom and cyclopropyl group likely influences its reactivity and biological interactions.

Enzymatic Studies

Research indicates that this compound exhibits notable biological activity as a substrate for cytochrome P450 enzymes. For instance:

  • CYP1A2 : Involved in the metabolism of various drugs, its interaction with this compound may affect the clearance rates of medications processed by this enzyme.
  • CYP2D6 : Known for metabolizing approximately 25% of all prescribed drugs; alterations in its activity can lead to variability in drug efficacy and safety .

These findings highlight the importance of understanding the biological activity of this compound in clinical settings, especially concerning personalized medicine where enzyme polymorphisms can significantly impact therapeutic outcomes.

Comparative Analysis with Similar Compounds

Compound NameCAS NumberSimilarity Score
1-Bromo-3-cyclopropylbenzene1798-85-20.97
1-Bromo-3,5-di-tert-butylbenzene22385-77-90.91
1-Bromo-3-methylbenzene622-86-00.91
1-Bromo-4-cyclopropylbenzene57807-28-00.91

This table illustrates the structural similarities between this compound and other brominated compounds, which may share similar biological activities due to their common functional groups.

Safety Considerations

The compound is classified as an irritant, necessitating careful handling. Hazard statements associated with it include:

  • H315: Causes skin irritation.
  • H319: Causes serious eye irritation.
  • H335: May cause respiratory irritation .

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